Cas no 71034-99-6 (oxolane-3,4-dicarboxylic acid)

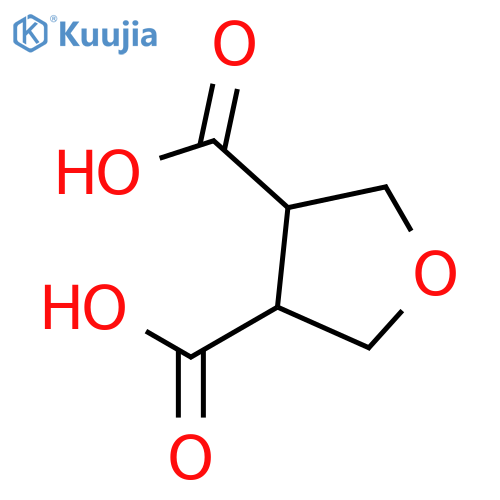

oxolane-3,4-dicarboxylic acid structure

商品名:oxolane-3,4-dicarboxylic acid

oxolane-3,4-dicarboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3,4-Furandicarboxylic acid, tetrahydro-

- Tetrahydro-furan-3,4-dicarboxylic acid

- oxolane-3,4-dicarboxylic acid

- SB33770

- AT14478

- EN300-203414

- 71034-99-6

- (trans)-tetrahydrofuran-3,4-dicarboxylic acid

- SCHEMBL38940

- Z1262521635

- tetrahydrofuran-3,4-dicarboxylic acid

-

- MDL: MFCD20642599

- インチ: InChI=1S/C6H8O5/c7-5(8)3-1-11-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)

- InChIKey: QUHAOMPZQHGTKN-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 160.03717335g/mol

- どういたいしつりょう: 160.03717335g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.1

- トポロジー分子極性表面積: 83.8Ų

oxolane-3,4-dicarboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-203414-0.5g |

oxolane-3,4-dicarboxylic acid |

71034-99-6 | 95% | 0.5g |

$636.0 | 2023-09-16 | |

| Enamine | EN300-203414-10.0g |

oxolane-3,4-dicarboxylic acid |

71034-99-6 | 95% | 10.0g |

$3500.0 | 2023-07-06 | |

| Enamine | EN300-203414-2.5g |

oxolane-3,4-dicarboxylic acid |

71034-99-6 | 95% | 2.5g |

$1594.0 | 2023-09-16 | |

| Enamine | EN300-203414-5.0g |

oxolane-3,4-dicarboxylic acid |

71034-99-6 | 95% | 5.0g |

$2360.0 | 2023-07-06 | |

| Enamine | EN300-203414-0.05g |

oxolane-3,4-dicarboxylic acid |

71034-99-6 | 95% | 0.05g |

$188.0 | 2023-09-16 | |

| Aaron | AR020LJ8-100mg |

oxolane-3,4-dicarboxylic acid |

71034-99-6 | 95% | 100mg |

$413.00 | 2025-02-14 | |

| 1PlusChem | 1P020LAW-500mg |

oxolane-3,4-dicarboxylic acid |

71034-99-6 | 95% | 500mg |

$848.00 | 2024-04-21 | |

| Aaron | AR020LJ8-500mg |

oxolane-3,4-dicarboxylic acid |

71034-99-6 | 95% | 500mg |

$900.00 | 2025-02-14 | |

| Aaron | AR020LJ8-1g |

oxolane-3,4-dicarboxylic acid |

71034-99-6 | 95% | 1g |

$1143.00 | 2025-02-14 | |

| Enamine | EN300-203414-10g |

oxolane-3,4-dicarboxylic acid |

71034-99-6 | 95% | 10g |

$3500.0 | 2023-09-16 |

oxolane-3,4-dicarboxylic acid 関連文献

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

71034-99-6 (oxolane-3,4-dicarboxylic acid) 関連製品

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量